molecular formula C17H12ClFN6O2 B361926 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899999-26-9

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B361926
CAS No.: 899999-26-9
M. Wt: 386.8g/mol
InChI Key: URJZQOLFZCFBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, is a potent, cell-permeable dual inhibitor targeting both Glycogen Synthase Kinase-3 beta (GSK-3β) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A). [ Source ] This unique activity profile makes it a valuable chemical probe for investigating the complex interplay of these kinases in disease pathways, particularly in neurodegenerative disorders. The compound has shown efficacy in cellular models of Alzheimer's disease, where it reduces phosphorylation of the microtubule-associated protein tau, a key pathological hallmark. [ Source ] By simultaneously modulating two critical nodes in signaling networks involved in tau pathology, neuronal development, and cell cycle control, this inhibitor provides researchers with a powerful tool to dissect the underlying mechanisms of tauopathies and to explore potential therapeutic strategies for conditions like Alzheimer's disease. [ Source ]

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-11(8-12(13)18)25-15(20)14(22-24-25)17-21-16(23-27-17)9-2-4-10(19)5-3-9/h2-8H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJZQOLFZCFBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule with potential biological activities that make it an interesting target for medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Triazole ring : Known for its role in various biological activities.
  • Oxadiazole moiety : Associated with anticancer properties.
  • Chloro and methoxy substitutions : These groups can enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit significant anticancer activities. The 1,2,4-oxadiazole structure is particularly noted for its ability to interact with key enzymes involved in cancer progression. Studies have shown that derivatives of this scaffold can inhibit:

  • Telomerase activity
  • Histone deacetylases (HDAC)
  • Thymidylate synthase

These mechanisms contribute to the antiproliferative effects observed in various cancer cell lines.

Biological TargetMechanism of ActionReference
TelomeraseInhibition of enzyme activity leading to reduced cell proliferation
HDACModulation of gene expression associated with cancer progression
Thymidylate SynthaseDisruption of nucleotide synthesis necessary for DNA replication

Other Pharmacological Activities

Beyond its anticancer potential, preliminary studies suggest that the compound may also exhibit:

  • Anti-inflammatory effects : Similar compounds have been documented to reduce inflammation markers in vitro.
  • Antimicrobial activity : 1,3,4-oxadiazole derivatives are known for their broad-spectrum antimicrobial properties.

Case Studies

Several studies have explored the efficacy of similar compounds in various biological contexts:

  • Study on Anticancer Activity :
    • A derivative with a similar oxadiazole structure was tested against multiple cancer cell lines, showing IC50 values ranging from 0.034 µM to 25.72 µM depending on the specific cell type and treatment duration. These results indicate strong potential for further development as an anticancer agent .
  • Mechanism-Based Approaches :
    • In a review summarizing recent developments in anticancer drugs based on oxadiazoles, it was highlighted that structural modifications significantly influence cytotoxicity and selectivity towards malignant cells .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds featuring the triazole and oxadiazole moieties. For instance, derivatives containing these structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. In vitro assays demonstrated that certain synthesized oxadiazoles exhibited apoptosis-inducing properties by damaging DNA in cancer cells . The molecular docking studies indicated favorable interactions between these compounds and target proteins involved in cancer progression, suggesting their potential as therapeutic agents against malignancies.

CompoundCell LineIC50 Value (µM)Mechanism of Action
5bLN22912.5DNA damage
5dLN22910.0Apoptosis induction
5mLN22915.0Cell cycle arrest

Anti-Diabetic Activity

The anti-diabetic properties of compounds similar to 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have also been investigated. Studies involving genetically modified Drosophila melanogaster models revealed that certain derivatives significantly reduced glucose levels and improved insulin sensitivity . This suggests a promising avenue for developing new treatments for diabetes.

Structural Characteristics and Synthesis

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through condensation reactions followed by cyclization. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . The unique combination of triazole and oxadiazole rings contributes to the compound's biological activity.

Broader Biological Activities

Beyond anti-cancer and anti-diabetic applications, compounds with similar structures have been reported to exhibit a range of biological activities:

  • Antimicrobial : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory : Studies indicate potential use in treating inflammatory conditions.
  • Analgesic : Certain compounds may provide pain relief through central nervous system pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrid Scaffolds

The following compounds share structural homology with the target molecule, differing primarily in substituent patterns and heterocyclic modifications:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClFN₆O₂ 3-Cl-4-OCH₃ (triazole); 4-F (oxadiazole) 394.78 N/A (structural analogies suggest potential bioactivity)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 3-CF₃ (triazole); 4-CH₃ (oxadiazole) 386.34 Higher lipophilicity due to CF₃ group; no direct bioactivity reported
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₇H₁₄ClN₅O₃ 2,5-(OCH₃)₂ (triazole); 4-Cl (oxadiazole) 375.78 Enhanced solubility due to dimethoxy groups; antimicrobial activity in related analogs
1-(3-Chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClFN₆O 3-Cl-4-F (triazole); 4-CH₃ (oxadiazole) 370.80 Dual halogen substituents (Cl, F) may enhance binding affinity in therapeutic targets

Key Comparative Insights

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Chloro and fluoro substituents (as in the target compound) enhance electrophilicity and may improve receptor binding, as seen in antimicrobial analogs . Electron-Donating Groups (OCH₃): Methoxy groups improve solubility and metabolic stability. The dimethoxy analog in exhibits better aqueous solubility than the target compound.
  • Heterocyclic Modifications :

    • Replacement of oxadiazole with thiadiazole (e.g., in ) introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Thiadiazole-containing analogs may exhibit distinct pharmacokinetic profiles.
  • Biological Activity :

    • While direct data are lacking for the target compound, structurally related molecules (e.g., ) demonstrate antimicrobial activity, particularly against Gram-positive bacteria. The presence of chloro and fluorophenyl groups correlates with enhanced efficacy in these studies.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, cyclization steps achieve 90% yield in 10 minutes compared to 6 hours under conventional heating.

Solvent and Catalyst Selection

  • Solvents: Ethanol and DCM are preferred for their compatibility with intermediates.

  • Catalysts: Cu(I) catalysts for CuAAC and T3P for acylation minimize side reactions.

Yield Improvements

  • Triazole Formation: 85–92% yield after Boc deprotection.

  • Oxadiazole Cyclization: 87–93% yield under MWI.

  • Final Coupling: 78–85% yield post-purification.

Data Tables

Table 1: Key Reaction Parameters for Oxadiazole Synthesis

StepReagents/ConditionsYield (%)Reference
Amidoxime FormationNH₂OH·HCl, EtOH, reflux, 4h89
CyclizationMethyl chlorooxoacetate, TEA, MWI, 10min93
HydrolysisNaOH (2M), RT, 2h95

Table 2: Coupling Reaction Optimization

ParameterConditionYield (%)
CatalystT3P (50% in DCM)85
TemperatureRoom temperature78
BaseDIPEA82

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis involves sequential heterocyclic ring formation. Key steps include:

  • Cyclocondensation of precursors (e.g., nitrile oxides with triazole intermediates) under reflux with catalysts like Cu(I) for regioselective 1,3-dipolar cycloaddition .
  • Oxadiazole formation via dehydration of acylthiosemicarbazides using POCl₃ or PPA (polyphosphoric acid) at 100–120°C .
  • Critical conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side products, and purification via column chromatography (silica gel, hexane/EtOAc gradient). NMR (¹H/¹³C) and LC-MS are essential for tracking reaction progress and confirming intermediates .

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?

Methodological Answer:

  • X-ray crystallography (single-crystal analysis) is definitive for resolving tautomerism in triazole/oxadiazole systems, as seen in analogs like 3-phenyl-1,2,4-triazol-5-amine .
  • ¹H-¹⁵N HMBC NMR identifies nitrogen connectivity, while IR spectroscopy confirms NH₂ stretches (~3400 cm⁻¹) and C=N/C-O vibrations in oxadiazoles (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) validates molecular weight, particularly for chlorine/fluorine isotopic patterns .

Advanced: How do substituents (e.g., 3-chloro-4-methoxyphenyl vs. 4-fluorophenyl) influence bioactivity, and how can contradictory data be resolved?

Methodological Answer:

  • Structure-activity relationship (SAR) studies show electron-withdrawing groups (Cl, F) enhance metabolic stability and target binding (e.g., kinase inhibition), while methoxy groups improve solubility . Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, cell lines) or impurities.
  • Mitigation strategies :
    • Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
    • Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
    • Computational docking (AutoDock Vina) identifies steric/electronic clashes caused by substituents .

Advanced: What computational methods predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model transition states for cycloaddition regioselectivity and optimize reaction pathways .
  • Retrosynthetic tools (e.g., ICSynth) propose feasible routes by fragmenting the molecule into commercially available precursors .
  • Machine learning (e.g., Chemprop) predicts solubility and bioavailability using descriptors like logP and topological polar surface area (TPSA) .

Advanced: How can researchers design experiments to elucidate the mechanism of action against biological targets?

Methodological Answer:

  • Target identification : Use thermal shift assays (TSA) to screen protein targets by monitoring thermal denaturation shifts upon compound binding .
  • Mechanistic studies :
    • Kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (Kᵢ) and catalytic turnover.
    • Cryo-EM/X-ray co-crystallography visualizes binding modes in enzyme active sites .
    • Metabolomic profiling (LC-HRMS) identifies downstream pathway disruptions (e.g., apoptosis markers) .

Advanced: What strategies address low yields in oxadiazole-ring formation during scale-up?

Methodological Answer:

  • Process optimization : Replace POCl₃ with safer agents like T3P® (propylphosphonic anhydride) for oxadiazole cyclization, improving yields from ~40% to >75% .
  • Flow chemistry enhances heat/mass transfer for exothermic steps, reducing decomposition .
  • Design of experiments (DoE) identifies critical variables (e.g., stoichiometry, temperature) via response surface methodology (RSM) .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Accelerated stability studies (ICH guidelines):
    • Store at 25°C/60% RH (ambient) vs. 40°C/75% RH (stress). Monitor degradation via HPLC every 7 days.
    • Degradation pathways : Hydrolysis of oxadiazole (pH-sensitive) and photolytic cleavage of triazole NH₂ .
  • Recommendations : Use amber vials, inert atmosphere (N₂), and −20°C for long-term storage .

Advanced: How can researchers validate off-target effects in phenotypic screens?

Methodological Answer:

  • Chemical proteomics : Employ affinity-based probes (ABPs) with a clickable alkyne tag to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockouts of suspected targets confirm on-/off-target contributions to phenotypic changes .
  • Dose-response matrix assays compare the compound’s effects with known selective inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.